molecular formula C26H26N6O4 B14678018 1-N,4-N-bis[(2,3-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine CAS No. 27818-65-1

1-N,4-N-bis[(2,3-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine

Cat. No.: B14678018
CAS No.: 27818-65-1
M. Wt: 486.5 g/mol
InChI Key: YFJUIJDONAIVMR-UHFFFAOYSA-N
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Description

1-N,4-N-bis[(2,3-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phthalazine core with two dimethoxyphenyl groups attached via imine linkages, making it an interesting subject for research in organic chemistry and material science.

Preparation Methods

The synthesis of 1-N,4-N-bis[(2,3-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine typically involves the condensation reaction between phthalazine-1,4-diamine and 2,3-dimethoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .

Chemical Reactions Analysis

1-N,4-N-bis[(2,3-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-N,4-N-bis[(2,3-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-N,4-N-bis[(2,3-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imine linkages and aromatic rings allow it to form stable complexes with metal ions, which can then participate in catalytic cycles or inhibit enzyme activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 1-N,4-N-bis[(2,3-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine include other phthalazine derivatives and Schiff bases with aromatic substituents. These compounds share similar structural features but may differ in their electronic properties and reactivity. For example:

    1,4-Dimethoxyphthalazine: Lacks the imine linkages and has different reactivity.

    Bis(2,3-dimethoxyphenyl)phthalazine: Similar aromatic substitution but different linkage type.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties .

Properties

CAS No.

27818-65-1

Molecular Formula

C26H26N6O4

Molecular Weight

486.5 g/mol

IUPAC Name

1-N,4-N-bis[(2,3-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine

InChI

InChI=1S/C26H26N6O4/c1-33-21-13-7-9-17(23(21)35-3)15-27-29-25-19-11-5-6-12-20(19)26(32-31-25)30-28-16-18-10-8-14-22(34-2)24(18)36-4/h5-16H,1-4H3,(H,29,31)(H,30,32)

InChI Key

YFJUIJDONAIVMR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C=NNC2=NN=C(C3=CC=CC=C32)NN=CC4=C(C(=CC=C4)OC)OC

Origin of Product

United States

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